molecular formula C30H26O2 B5460338 1,3,4,6-Tetraphenylhexane-1,6-dione CAS No. 7028-45-7

1,3,4,6-Tetraphenylhexane-1,6-dione

Cat. No.: B5460338
CAS No.: 7028-45-7
M. Wt: 418.5 g/mol
InChI Key: AJNWAXANBBNSKO-UHFFFAOYSA-N
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Description

1,3,4,6-Tetraphenylhexane-1,6-dione is an organic compound with the molecular formula C30H26O2 and a molecular weight of 418.5 g/mol (CAS Registry Number: 7028-45-7) . This diketone features a hexane carbon chain core substituted with phenyl groups and terminated with ketone functional groups, presenting a complex structure with multiple rotatable bonds and two undefined stereocenters . Its significant molecular weight and structure make it a compound of interest in advanced organic synthesis and materials science research. Researchers utilize this diketone as a key building block or intermediate in the development of more complex molecular architectures. Potential applications include its use in ligand development for catalytic systems or as a precursor in the synthesis of novel polymeric materials. The compound's properties, such as a topological polar surface area of 34.1 Ų , are relevant for studies in molecular design and crystallization. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,6-tetraphenylhexane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O2/c31-29(25-17-9-3-10-18-25)21-27(23-13-5-1-6-14-23)28(24-15-7-2-8-16-24)22-30(32)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNWAXANBBNSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341115
Record name 1,3,4,6-tetraphenylhexane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-45-7
Record name 1,3,4,6-tetraphenylhexane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,4,6 Tetraphenylhexane 1,6 Dione

Bimolecular Reduction Strategies for Vicinal Diketones and Chalcone (B49325) Derivatives

A primary route to 1,3,4,6-tetraphenylhexane-1,6-dione is through the reductive dimerization of chalcone, which is chemically known as 1,3-diphenyl-2-propen-1-one. nih.gov This bimolecular strategy leverages the reactive α,β-unsaturated ketone system within the chalcone molecule to form the central carbon-carbon bond of the hexane (B92381) backbone. acs.org

The reductive coupling of chalcone proceeds through a single-electron transfer (SET) mechanism. The reaction is initiated by a reducing agent that donates an electron to the α,β-unsaturated ketone system of the chalcone molecule. This generates a resonance-stabilized radical anion.

The outcome of the reductive coupling of chalcone is highly dependent on the choice of reducing agent and the specific reaction conditions employed. A variety of systems have been developed, from classical metal-based reagents to modern photocatalytic methods. The selection of these parameters is critical to favor the desired 1,6-dione product over potential side-products, such as simple reduction of the carbon-carbon double bond or intramolecular cyclization products. acs.org

For instance, classical Claisen-Schmidt condensation conditions, which are used to form chalcones, utilize strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent. saudijournals.comjchemrev.com Under certain reductive conditions, these alkaline environments can facilitate the coupling. More specialized reagents, such as samarium metal, have been shown to promote the reductive coupling-cyclization of chalcones. acs.org Furthermore, the emergence of visible light photoredox catalysis has provided a method for generating the necessary radical anion under mild and neutral conditions. acs.org

Below is a table summarizing various reducing systems and their typical conditions.

Reducing Agent/SystemTypical SolventGeneral ConditionsPrimary Role/Mechanism
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)EthanolRoom temperature to mild heatingActs as a catalyst for condensation and can facilitate subsequent reductive coupling under specific circumstances. saudijournals.comjchemrev.com
Samarium Metal (Sm)Dimethylformamide (DMF)Room temperature, often with an activatorPromotes regioselective reductive coupling via single-electron transfer. acs.org
Visible Light Photoredox Catalyst (e.g., Ru(bpy)₃²⁺)Acetonitrile / DMFVisible light irradiation, room temperatureGenerates radical anions from chalcones via a photocatalytic cycle for homocoupling. acs.org

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic reagents provide a powerful and selective alternative for constructing the this compound scaffold. This approach focuses on the formation of the carbon-phenyl bonds at the ketone groups, utilizing a pre-formed hexane derivative.

A highly effective strategy involves the use of diarylcadmium reagents, specifically diphenylcadmium. These organometallic compounds are known for their moderate reactivity, which allows for the selective synthesis of ketones from acyl chlorides without the common side-reaction of over-addition to form tertiary alcohols. This is a significant advantage over more reactive organometallic reagents like Grignard or organolithium compounds.

Diphenylcadmium is typically prepared in situ via transmetalation from a cadmium salt, such as cadmium bromide, and an appropriate phenylating agent like phenyllithium (B1222949) or phenylmagnesium bromide.

Reagent 1Reagent 2ProductTypical Solvent
Cadmium Bromide (CdBr₂)Phenyllithium (PhLi)Diphenylcadmium (Ph₂Cd)Diethyl ether
Cadmium Bromide (CdBr₂)Phenylmagnesium Bromide (PhMgBr)Diphenylcadmium (Ph₂Cd)Diethyl ether / Benzene

The key to this synthetic route is the reaction of diphenylcadmium with a suitable di-acyl chloride precursor. For the synthesis of this compound, the ideal substrate would be 2,3-diphenylsuccinoyl chloride . In this process, two equivalents of the diphenylcadmium reagent would react with the di-acyl chloride. Each acyl chloride functional group is attacked by a diphenylcadmium molecule, leading to the formation of the two ketone groups and completing the target structure. The reaction's chemoselectivity ensures that the process stops cleanly at the ketone stage, providing a high-yield pathway to the desired 1,6-dione.

Multi-Component and Cascade Syntheses Leading to this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach in modern organic synthesis. nih.gov While a specific MCR for the direct synthesis of the symmetrical this compound is not prominently documented, general strategies for producing unsymmetrical 1,6-dicarbonyl compounds have been developed and highlight the potential of this approach. nih.gov

One such reported method involves a photocatalytic one-pot tandem three-component reaction. nih.gov This strategy utilizes sulfides as radical precursors, which then react with enol ethers and another component in a cascade process to construct the 1,6-dione framework. Although this particular method yields unsymmetrical products, it establishes a proof-of-concept for the assembly of the 1,6-dicarbonyl scaffold in a single pot. The adaptation of such a strategy, perhaps by using a symmetrical set of starting materials or a modified cascade sequence, could plausibly be developed for the efficient, one-pot synthesis of this compound. These MCR and cascade strategies offer significant advantages in terms of atom economy and operational simplicity. rsc.org

Chemo- and Regioselective Synthesis Parameters in Diketone Formation

The formation of this compound through the reductive dimerization of chalcone is in competition with the formation of polysubstituted cyclopentanols. The selectivity of this process is highly dependent on the reaction parameters, including the choice of catalyst, solvent, temperature, and the electronic and steric nature of the substituents on the chalcone precursor.

Visible-light-driven photocatalysis using a heterogeneous carbon nitride photocatalyst has been explored for the reductive dimerization of chalcones. acs.org In this method, the reaction can be steered towards the formation of either cyclopentanols or the linear hexane-1,6-dione by tuning the reaction conditions. For instance, while many chalcones yield cyclopentanols as the major product, chalcones bearing bulky substituents, such as a pentafluorophenyl group, exclusively produce the corresponding hexane-1,6-dione. acs.org This is attributed to the steric hindrance in the transition state leading to the cyclic product, making the formation of the less sterically demanding linear dimer more favorable. acs.org

The concentration of the electron donor, such as triethanolamine (B1662121) (TEOA), also plays a critical role. While a certain concentration of TEOA is necessary for the reaction to proceed, a large excess can facilitate the formation of the reduced linear dimer, thus decreasing the selectivity for cyclopentanol (B49286) formation. mpg.de Temperature is another factor, with lower temperatures sometimes favoring the formation of the five-membered ring under thermodynamic control. acs.org

Electrochemical methods, particularly galvanostatic electrolysis, offer another avenue for the controlled dimerization of chalcones. This technique can promote a multistage chemo- and diastereoselective cyclodimerization. rsc.org A proposed mechanism involves the initial single-electron reduction of chalcone to its radical anion. This can then undergo a tail-to-tail Giese addition to another chalcone molecule, leading to an intermediate which, after a second reduction and protonation, forms the 1,6-diketone monoenolate. rsc.org Alternatively, a radical-radical coupling of two chalcone radical anions at the cathode surface can directly produce the diketone after protonation. rsc.org The subsequent intramolecular aldol (B89426) reaction of the diketone leads to the cyclopentanol derivative. Therefore, by carefully controlling the electrochemical potential and reaction time, it may be possible to isolate the intermediate 1,6-diketone.

The following table summarizes the influence of various parameters on the outcome of chalcone dimerization:

Interactive Data Table: Parameters Influencing Chalcone Dimerization

Parameter Influence on Product Distribution Favors Linear Diketone Favors Cyclopentanol
Substituent on Chalcone Sterically bulky groups hinder cyclization. Bulky groups (e.g., pentafluorophenyl) acs.org Less bulky substituents
Electron Donor Conc. High concentration can favor the linear dimer. High excess of TEOA mpg.de Optimized, lower concentration of TEOA
Temperature Can influence the thermodynamic vs. kinetic product distribution. - Lower temperatures can favor cyclization acs.org
Reaction Control Choice between photocatalysis and electrochemistry. Electrochemical methods might allow for isolation of the intermediate diketone. rsc.org Photocatalysis often yields cyclopentanols as major products. acs.org

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound deconstructs the molecule into simpler, readily available starting materials. The key disconnection strategy for this γ-diketone involves breaking the C3-C4 bond, which is formed during the dimerization process.

The target molecule, This compound , is a symmetrical 1,6-diketone. The most logical retrosynthetic disconnection is at the central C3-C4 bond. This bond is formed through the coupling of two identical three-carbon units. This disconnection leads back to two molecules of a radical anion of chalcone.

This chalcone radical anion is generated in situ from chalcone (1,3-diphenyl-2-propen-1-one) through a single-electron reduction, as seen in photocatalytic and electrochemical methods. acs.orgrsc.org

Chalcone itself is a well-known α,β-unsaturated ketone that can be synthesized via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. mdpi.com Therefore, chalcone can be retrosynthetically disconnected into benzaldehyde (B42025) and acetophenone (B1666503) . Both benzaldehyde and acetophenone are common and commercially available starting materials.

This two-step retrosynthetic pathway provides a straightforward and logical approach to the synthesis of this compound, starting from simple aromatic precursors.

Mechanistic Investigations of 1,3,4,6 Tetraphenylhexane 1,6 Dione Formation

Electron Transfer Pathways in Reductive Syntheses

The initial and critical step in the reductive synthesis of 1,3,4,6-tetraphenylhexane-1,6-dione from chalcone (B49325) is the transfer of an electron to the chalcone molecule. This process can be initiated through various means, including electrochemical reduction or the use of chemical reducing agents.

In electrochemical syntheses, a direct single-electron transfer (SET) to the chalcone molecule at the cathode generates a radical anion. The potential at which this reduction occurs is a key parameter and is influenced by the solvent and electrolyte system. Galvanostatic electrolysis, where a constant current is applied, allows for the controlled generation of these radical intermediates.

Chemical reductants, such as dissolving metals (e.g., sodium in liquid ammonia) or low-valent transition metal complexes, also operate via SET mechanisms. The choice of reductant and solvent system can significantly impact the reaction pathway and the subsequent product distribution. For instance, the use of a protic solvent can lead to rapid protonation of the initially formed radical anion, influencing the subsequent dimerization steps.

A concerted proton-coupled electron transfer (PCET) is another viable pathway, particularly when a suitable proton source is present alongside the electron donor. In this mechanism, the electron and proton are transferred in a single, concerted step. This pathway can be favored under specific conditions and with certain reagents, such as a xanthate/formic acid mixture, and can offer high chemoselectivity for the reduction of the carbon-carbon double bond of the enone system in chalcone.

Radical Intermediates and Radical Anion Chemistry

Upon the initial electron transfer, a chalcone radical anion is formed. This species is a key intermediate in the dimerization process leading to this compound. The stability and subsequent reactivity of this radical anion are crucial in determining the reaction outcome.

Cyclic voltammetry studies of chalcone derivatives have shown that the one-electron reduction to the radical anion is a reversible process under suitable conditions. The stability of this radical anion can be influenced by the substituents on the aromatic rings of the chalcone.

The dimerization of the chalcone radical anion is a critical carbon-carbon bond-forming step. Two primary pathways for this dimerization are generally considered:

Radical-Radical Coupling: Two chalcone radical anions can directly couple to form a dianionic dimer.

Radical-Substrate Coupling: A chalcone radical anion can attack a neutral chalcone molecule, leading to a dimeric radical anion.

The relative contribution of these pathways can depend on the concentration of the radical anion and the neutral chalcone. Subsequent protonation of the resulting dimeric anion yields the saturated 1,6-dione. In the absence of a sufficient proton source, the anionic intermediates may participate in further reactions.

The table below illustrates the typical electrochemical potentials for the reduction of chalcone, which are indicative of the energy required for the initial electron transfer to form the radical anion.

Parameter Value Conditions
First Reduction Potential (Epc1)-1.5 to -1.8 Vvs. Ag/AgCl in aprotic solvent
Second Reduction Potential (Epc2)-2.0 to -2.3 Vvs. Ag/AgCl in aprotic solvent

Note: These values are representative for chalcone derivatives and can vary based on specific substituents and experimental conditions.

Catalytic Role of Base and Acidic Environments in Chemo- and Stereoselectivity

The chemical environment, particularly the presence of acids or bases, plays a pivotal role in directing the chemo- and stereoselectivity of the formation of this compound and its potential cyclized byproducts.

Base-Catalyzed Pathways:

In the presence of a base, the initial reductive dimerization product, the 1,6-dione, can undergo further reactions. A common subsequent reaction is an intramolecular aldol (B89426) condensation. The base can deprotonate one of the α-carbons of the diketone, leading to the formation of an enolate. This enolate can then attack the other carbonyl group within the same molecule, leading to a cyclic aldol adduct. Subsequent dehydration of this adduct can yield a cyclopentenone derivative. The choice of base and reaction conditions can influence the rate and equilibrium of these cyclization reactions.

Acid-Catalyzed Pathways:

Acidic environments can also promote the cyclization of 1,6-diones. Protonation of one of the carbonyl oxygens activates the carbonyl group towards nucleophilic attack by the enol form of the other ketone. This intramolecular reaction leads to the formation of a cyclic product. The stereochemistry of the resulting cyclic compound is influenced by the stereochemistry of the starting 1,6-dione and the reaction conditions. For this compound, the bulky phenyl groups will sterically influence the approach of the enol to the protonated carbonyl, thus directing the stereochemical outcome of the cyclization.

The chemoselectivity between the formation of the linear dione (B5365651) and its subsequent cyclization is therefore highly dependent on the catalytic conditions employed. Neutral or mildly acidic/basic conditions would favor the formation and isolation of this compound, while stronger acids or bases would likely promote the formation of cyclic byproducts.

Reaction Pathway Elucidation through Kinetic Studies and Isotope Effects

Kinetic studies and the use of isotopic labeling are powerful tools for elucidating the detailed reaction pathway of this compound formation.

Kinetic Studies:

By monitoring the reaction rate as a function of the concentrations of the reactants (chalcone and reducing agent) and any catalysts, the rate law for the reaction can be determined. This provides insight into which species are involved in the rate-determining step of the reaction. For example, if the reaction is first-order in chalcone and first-order in the reducing agent, it would suggest that the initial electron transfer is the rate-determining step. Deviations from this simple kinetic behavior can indicate more complex mechanisms, such as pre-equilibria or the involvement of multiple chalcone molecules in the rate-determining step.

The table below presents hypothetical kinetic data for the reductive dimerization of chalcone, illustrating how reaction rates might vary with reactant concentrations.

[Chalcone] (M) [Reducing Agent] (M) Initial Rate (M/s)
0.10.11.0 x 10-4
0.20.12.0 x 10-4
0.10.22.0 x 10-4

Note: This data is illustrative of a reaction that is first-order in both chalcone and the reducing agent.

Isotope Effects:

The kinetic isotope effect (KIE) is a valuable tool for probing the nature of bond-breaking and bond-forming events in the transition state of a reaction. In the context of the formation of this compound, deuterium (B1214612) labeling can be particularly informative.

If the reduction is carried out in a deuterated solvent (e.g., D₂O), a solvent isotope effect may be observed if proton transfer from the solvent is involved in the rate-determining step. A significant kH/kD value (where kH and kD are the rate constants in the protiated and deuterated solvents, respectively) would indicate that proton transfer is kinetically significant.

Furthermore, by synthesizing chalcone with deuterium atoms at specific positions (e.g., at the α- or β-carbons of the enone), one can probe the mechanism of the C-C bond formation. For example, a secondary kinetic isotope effect at the β-carbon could provide information about the hybridization changes at this carbon in the transition state of the dimerization step. The absence of a significant isotope effect at a particular position would suggest that the bonding to that position is not significantly altered in the rate-determining step.

Reactivity and Transformations of 1,3,4,6 Tetraphenylhexane 1,6 Dione

Photochemical Reactions and Cyclizations

The interaction of 1,3,4,6-tetraphenylhexane-1,6-dione with light initiates a cascade of reactions, leading to the formation of complex polycyclic systems and a variety of rearranged products. These transformations are governed by the principles of photochemistry, where the absorption of photons elevates the molecule to an excited state, enabling reaction pathways that are not accessible under thermal conditions.

Intramolecular Reductive Cyclization to Polycyclic Systems

The photochemical behavior of γ-diketones, such as this compound, is a subject of significant interest. The Norrish-Yang type II photocyclization is a prominent reaction for diketones that possess abstractable γ-hydrogens. nih.gov This process involves an intramolecular hydrogen atom transfer from the γ-position to the excited carbonyl oxygen, resulting in the formation of a 1,4-biradical intermediate. Subsequent cyclization of this biradical leads to the formation of cyclobutanol (B46151) derivatives. In the context of this compound, this would involve the formation of a highly substituted polycyclic system. The efficiency and regioselectivity of such cyclizations are influenced by factors such as the solvent and the presence of substituents. nih.gov

Photorearrangement Pathways and Product Diversification

Beyond simple cyclization, the excited state of this compound can undergo various photorearrangement pathways. These can include α-cleavage (Norrish type I reaction), which would generate radical intermediates that can recombine in different ways, leading to a diversification of products. researchgate.net The presence of four phenyl groups significantly influences the photochemistry, as they can stabilize radical intermediates and potentially participate in the rearrangement processes. The study of substituted α-phenyl ketones has shown that irradiation can lead to 1,3-acyl shifts and decarbonylation products. researchgate.net

Reaction TypeKey IntermediatePotential Products
Norrish-Yang Type II1,4-BiradicalPolycyclic Cyclobutanols
Norrish Type IAcyl and Alkyl RadicalsRearranged Ketones, Decarbonylation Products
1,3-Acyl Shift-Isomeric Ketones

Acid-Catalyzed Transformations and Rearrangements

The presence of strong acids can induce profound changes in the structure of this compound, leading to skeletal reorganizations and the formation of new heterocyclic systems. These transformations are driven by the protonation of the carbonyl groups, which enhances their electrophilicity and facilitates subsequent intramolecular reactions.

Formation of Dioxabicyclooctadiene Derivatives

Structural Isomerization and Skeletal Reorganizations

Acid catalysis can promote various structural isomerizations and skeletal reorganizations in diketones. researchgate.net These rearrangements can involve carbocationic intermediates, leading to Wagner-Meerwein type shifts of alkyl or aryl groups. For this compound, the phenyl groups could potentially migrate, leading to a variety of isomeric structures. The stability of the resulting carbocations would play a crucial role in determining the major rearrangement pathway.

Retro-Aldol Cleavage Processes of Pinacol (B44631) Adducts and Diketone Derivatives

The retro-aldol reaction is a fundamental process in organic chemistry that involves the cleavage of a β-hydroxy ketone or aldehyde into its corresponding aldehyde and ketone components. wikipedia.orgmasterorganicchemistry.com This reaction is typically base-catalyzed but can also occur under acidic or neutral conditions.

The pinacol adducts of this compound, which would be formed through reductive coupling of the diketone, are susceptible to retro-aldol type cleavage. This process would involve the cleavage of the carbon-carbon bond formed during the pinacol coupling, regenerating the diketone or related carbonyl compounds. The equilibrium of the aldol (B89426) and retro-aldol reactions is influenced by the stability of the reactants and products. masterorganicchemistry.com

Similarly, other derivatives of the diketone, particularly those with a β-hydroxy carbonyl moiety, can undergo retro-aldol cleavage. This reaction provides a pathway for the degradation of more complex structures back to simpler carbonyl-containing molecules. The conditions required for the retro-aldol cleavage, such as pH and temperature, would depend on the specific structure of the derivative. libretexts.org

ProcessReactant TypeProducts
Retro-Aldol Cleavageβ-Hydroxy Ketone/AldehydeAldehyde and Ketone
Cleavage of Pinacol Adducts1,2-DiolDiketone or related carbonyls

Nucleophilic and Electrophilic Reactivity Studies of the Hexane-1,6-dione Core

The reactivity of the hexane-1,6-dione core in this compound is characterized by the electrophilic nature of its carbonyl carbons and the nucleophilic potential of its enol or enolate forms. The four phenyl substituents significantly influence the electronic environment and steric accessibility of the reactive centers.

The carbonyl groups are susceptible to nucleophilic attack . Common nucleophiles such as organometallic reagents, hydrides, and amines can react at the carbonyl carbons. However, the steric hindrance imposed by the bulky phenyl groups at the 1, 3, 4, and 6 positions can modulate the reactivity, often requiring more forcing reaction conditions compared to less substituted diketones.

Conversely, the presence of alpha-hydrogens allows for the formation of enolates under basic conditions, which can then act as nucleophiles . These enolates can participate in various carbon-carbon bond-forming reactions. The electrophilic character of the compound is primarily observed in its reactions with strong electrophiles after the formation of an enolate.

A significant aspect of the reactivity of 1,6-dicarbonyl compounds is their propensity to undergo intramolecular cyclization reactions. In the case of this compound, this can lead to the formation of five- or six-membered rings, depending on which alpha-hydrogens are involved in the enolization process.

Condensation Reactions with Dicarbonyl Compounds and Related Substrates

Condensation reactions are a cornerstone of the chemical transformations of dicarbonyl compounds. This compound can undergo both intramolecular and intermolecular condensation reactions.

Intramolecular aldol-type condensations are particularly prevalent for 1,6-diketones, leading to the formation of cyclic products. Depending on the reaction conditions (acidic or basic catalysis), different cyclization pathways can be favored. For instance, base-catalyzed intramolecular aldol condensation of a 1,6-diketone can yield a cyclopentenone derivative. The specific regio- and stereochemical outcomes of such reactions with this compound would be heavily influenced by the steric interactions of the four phenyl groups.

Intermolecular condensation reactions with other dicarbonyl compounds or related substrates are also conceivable. For example, a reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine (B1198779) heterocycles. Similarly, reactions with other active methylene (B1212753) compounds in the presence of a suitable catalyst could yield more complex molecular architectures.

One of the most well-known transformations of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis , which is used to generate five-membered heterocycles like furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.org While this compound is a 1,6-diketone, analogous cyclization reactions can be envisioned. For instance, treatment with a dehydrating acid could potentially lead to the formation of a furan (B31954) derivative through an intramolecular cyclization followed by dehydration. The reaction with a primary amine or ammonia (B1221849) under appropriate conditions could yield a substituted pyrrole. organic-chemistry.orgalfa-chemistry.com

ReagentProduct TypeReaction Name/Type
Acid (e.g., H₂SO₄, P₂O₅)Substituted FuranPaal-Knorr Furan Synthesis (analogous)
Primary Amine (R-NH₂) or Ammonia (NH₃)Substituted PyrrolePaal-Knorr Pyrrole Synthesis (analogous)
Hydrazine (N₂H₄)Dihydropyridazine (B8628806) derivativeCondensation
Lawesson's ReagentSubstituted ThiopheneThionation followed by cyclization

Reactivity of Alpha-Hydrogen Atoms and Enolization Pathways

The hydrogen atoms on the carbon atoms adjacent to the carbonyl groups (alpha-hydrogens) in this compound exhibit enhanced acidity. This increased acidity is due to the electron-withdrawing inductive effect of the carbonyl group and the resonance stabilization of the resulting enolate anion.

The structure of this compound presents two sets of alpha-hydrogens: those at the C2 and C5 positions. Deprotonation at either of these positions leads to the formation of an enolate. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) would likely favor the formation of the kinetic enolate by abstracting the sterically more accessible proton. In contrast, a smaller base under thermodynamic control might favor the formation of the more substituted, thermodynamically more stable enolate.

The enolization of this compound is the key initial step in many of its reactions, including aldol-type condensations and alpha-alkylation or alpha-halogenation reactions. The equilibrium between the keto and enol tautomers is fundamental to its reactivity profile.

The general pKa values for alpha-hydrogens in ketones are typically in the range of 19-21. However, the presence of the phenyl groups in this compound can influence this acidity.

Position of α-HydrogenFactors Influencing AcidityPotential Reactivity
C2 and C5Inductive effect of carbonyl groups, resonance stabilization of enolate, steric hindrance from phenyl groups.Formation of enolates for aldol reactions, alkylations, and halogenations.

Stereochemical Aspects in the Chemistry of 1,3,4,6 Tetraphenylhexane 1,6 Dione

Enantiomeric and Diastereomeric Considerations in Synthesis

The synthesis of 1,3,4,6-tetraphenylhexane-1,6-dione can result in a mixture of stereoisomers, namely the (3R,4R), (3S,4S), and meso (3R,4S) forms. The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, while the (3R,4S) isomer is a diastereomer of the enantiomeric pair and is achiral due to a plane of symmetry. The relative formation of these isomers is highly dependent on the synthetic route employed.

For instance, the synthesis of 1,6-dicarbonyl compounds can be achieved through methods like the oxidative dimerization of enolates or the Michael addition of enolates to α,β-unsaturated ketones. organic-chemistry.orgsemanticscholar.org In the absence of chiral control, these reactions typically yield a mixture of diastereomers. The diastereomeric ratio (d.r.) is influenced by the thermodynamics and kinetics of the reaction, including the stability of the transition states leading to the different isomers.

Table 1: Possible Stereoisomers of this compound

StereoisomerConfiguration at C3Configuration at C4Chirality
Enantiomer 1RRChiral
Enantiomer 2SSChiral
Meso formRSAchiral

The separation of these stereoisomers can be challenging. Enantiomers, having identical physical properties in a non-chiral environment, require chiral resolution techniques. This can involve the use of a chiral resolving agent to form diastereomeric derivatives that can be separated by conventional methods like chromatography or crystallization, followed by the removal of the chiral auxiliary. wikipedia.org Diastereomers, on the other hand, have different physical properties and can often be separated by standard chromatographic or crystallization techniques.

Chiral Induction and Control in Reactions Involving the Diketone Moiety

Achieving stereocontrol in the synthesis of this compound and its derivatives is a significant synthetic challenge. Chiral induction aims to favor the formation of a specific stereoisomer. This can be accomplished through several strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods.

The use of chiral catalysts in reactions such as asymmetric Michael additions or aldol (B89426) reactions is a powerful tool for establishing stereocenters with high enantioselectivity. nih.govresearchgate.net For example, a cinchona alkaloid-derived catalyst has been shown to be effective in the asymmetric Michael reaction of cyclic diketones. nih.gov While not specifically demonstrated for this compound, such a catalyst could potentially be adapted to control the stereochemistry at the C3 and C4 positions during its synthesis.

Chiral auxiliaries are another established method for inducing stereochemistry. wikipedia.orgscielo.org.mxsigmaaldrich.comrsc.org A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a molecule like this compound, a chiral auxiliary could be incorporated into one of the starting materials to influence the formation of a specific diastereomer.

Stereochemical Analysis of Reaction Products and Intermediates

The unambiguous determination of the stereochemistry of the products and intermediates in reactions involving this compound is crucial. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra. Techniques such as 1H-1H COSY and NOESY can provide information about the through-bond and through-space proximity of protons, which can help in assigning the relative configuration of stereocenters. beilstein-journals.org

X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. rsc.org

Chiroptical methods, such as circular dichroism (CD) spectroscopy and the measurement of optical rotation, are essential for characterizing enantiomers. Enantiomers rotate the plane of polarized light in equal but opposite directions. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can provide information about the absolute configuration of a chiral molecule, often through comparison with computational predictions. rsc.org

Diastereoselective and Enantioselective Approaches to this compound and its Derivatives

Developing diastereoselective and enantioselective syntheses of this compound is a key objective for accessing stereochemically pure samples of this compound.

Diastereoselective Approaches: Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound, this would involve selectively forming either the (R,R)/(S,S) pair or the meso (R,S) form. This can be achieved by carefully selecting reaction conditions and reagents that favor a particular transition state. For example, the stereochemical outcome of aldol reactions can be influenced by the choice of metal enolate (e.g., lithium, boron), solvent, and temperature.

Enantioselective Approaches: Enantioselective synthesis focuses on producing one enantiomer in excess over the other. This is typically achieved using chiral catalysts or reagents.

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is highly desirable due to the use of small amounts of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, an enantioselective conjugate addition reaction could be a viable strategy. nih.gov

Chiral Auxiliary-Mediated Synthesis: As mentioned earlier, the use of a chiral auxiliary covalently bonded to a substrate can effectively control the stereochemical outcome. wikipedia.orgscielo.org.mxsigmaaldrich.comrsc.org

Kinetic Resolution: This method involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. Dynamic kinetic resolution is an advanced form where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single enantiomeric product. acs.orgnih.gov The enantioselective reduction of one of the ketone functionalities in racemic this compound using a chiral reducing agent could be a potential application of this strategy.

Table 2: Summary of Stereoselective Synthetic Strategies

StrategyDescriptionPotential Application to this compound
Diastereoselective Synthesis Preferential formation of one diastereomer over another.Control of the relative stereochemistry at C3 and C4 during synthesis.
Catalytic Asymmetric Synthesis Use of a chiral catalyst to produce an excess of one enantiomer.Enantioselective conjugate addition or aldol reactions to form the chiral diketone.
Chiral Auxiliary A chiral moiety temporarily attached to the substrate to direct stereochemistry.Use of a chiral starting material or reagent to guide the formation of a specific stereoisomer.
Kinetic Resolution Separation of enantiomers based on different reaction rates with a chiral agent.Enantioselective reduction or other transformations of the racemic diketone.

Theoretical and Computational Studies on 1,3,4,6 Tetraphenylhexane 1,6 Dione

Theoretical and computational chemistry provides indispensable tools for investigating the molecular properties of complex organic compounds like 1,3,4,6-Tetraphenylhexane-1,6-dione. Through the application of quantum chemical calculations and molecular simulations, researchers can predict and understand its behavior at an electronic and atomic level. These studies offer deep insights into the molecule's inherent structure, reactivity, and potential for use in various applications, complementing and guiding experimental work.

Potential As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The structure of 1,3,4,6-tetraphenylhexane-1,6-dione lends itself to the synthesis of a variety of complex carbocyclic systems. A key transformation is the intramolecular aldol (B89426) condensation. Under basic or acidic conditions, the enolate of one carbonyl group can attack the other carbonyl group, leading to the formation of a five-membered ring. This intramolecular cyclization would yield a highly substituted cyclopentane (B165970) derivative, specifically a 1,2,4-triphenylcyclopentane derivative. The stereochemical outcome of this reaction would be of considerable interest, potentially leading to a mixture of diastereomers.

Table 1: Hypothetical Stereoisomers from Intramolecular Aldol Cyclization

Product Stereochemistry Potential Yield (%)
(1R,2S,4R)-2-benzoyl-1,4,5-triphenylcyclopentan-1-ol cis, trans 45
(1S,2R,4S)-2-benzoyl-1,4,5-triphenylcyclopentan-1-ol cis, trans 45
Other diastereomers - 10

Note: This data is illustrative and based on predicted reactivity. Actual yields may vary.

Further reduction of the carbonyl groups, either before or after cyclization, can lead to the corresponding diols or fully reduced hydrocarbon scaffolds. These highly substituted carbocycles are challenging to synthesize through other methods, highlighting the potential of this compound as a valuable starting material.

Scaffold for Novel Heterocyclic Systems and Fused Ring Structures

While 1,4-dicarbonyl compounds are famously used in the Paal-Knorr synthesis to form furans, pyrroles, and thiophenes, the 1,6-disposition of the carbonyl groups in this compound directs its reactivity towards the formation of seven-membered heterocyclic rings or, more commonly, bicyclic systems.

Reaction with hydrazine (B178648) or its derivatives, for instance, could potentially lead to the formation of a seven-membered diazepine (B8756704) ring. However, a more probable outcome is a double condensation to form a bicyclic dihydropyridazine (B8628806) derivative.

A more direct application in heterocyclic synthesis involves its conversion to a 1,2,5-triphenyl-1,4-cyclohexadiene derivative through an intramolecular condensation and subsequent dehydration, which could then be a precursor for fused heterocyclic systems.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reagent Resulting Heterocycle Core Potential Application
Hydrazine Dihydropyridazine Pharmaceuticals, Agrochemicals
Phenylhydrazine N-Phenyldihydropyridazine Dyes, Photoactive materials
Lawesson's Reagent Thiadiazepine (seven-membered) Materials science

Note: These are predicted outcomes based on the known reactivity of dicarbonyl compounds.

Precursor to Structurally Related Organic Frameworks and Advanced Materials

The rigid and bulky nature of the tetraphenyl-substituted backbone makes this compound an intriguing candidate as a building block for more complex supramolecular structures and advanced materials. The phenyl groups can be functionalized to introduce points of extension for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

For example, the introduction of carboxylate or pyridyl functionalities onto the terminal phenyl groups would create a multitopic ligand capable of coordinating to metal centers, forming extended three-dimensional networks. The inherent chirality of the molecule could also be exploited to synthesize chiral frameworks with potential applications in enantioselective separations or catalysis.

Role in Polymer Chemistry and Macrocycle Formation

The two carbonyl groups of this compound provide handles for its incorporation into polymer backbones. Polycondensation with diamines, for instance, could lead to the formation of polyimines (Schiff base polymers). These polymers, containing the bulky tetraphenylhexane unit, would be expected to have high thermal stability and interesting photophysical properties.

Furthermore, the dione (B5365651) can serve as a precursor for the synthesis of macrocycles. A McMurry coupling reaction, for example, could induce an intramolecular coupling of the two carbonyl groups to form a highly substituted cyclohexene (B86901) ring. Alternatively, intermolecular reactions with other difunctional monomers could lead to the formation of large ring systems. These macrocycles are of interest in host-guest chemistry and as components of molecular machines.

Advanced Research Directions for 1,3,4,6 Tetraphenylhexane 1,6 Dione

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for complex ketones often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents. Future research should prioritize the development of environmentally benign synthetic pathways to 1,3,4,6-tetraphenylhexane-1,6-dione, aligning with the principles of green chemistry.

One promising avenue is the catalytic oxidation of a precursor like 1,3,4,6-tetraphenylhexane-1,6-diol, using molecular oxygen or hydrogen peroxide as the ultimate oxidant. This approach would have high atom economy and produce water as the primary byproduct. Another green strategy could involve biocatalysis, employing engineered enzymes to perform key bond-forming or oxidation steps with high selectivity under mild, aqueous conditions. Furthermore, adapting classical methods like the Claisen condensation, which is often used for synthesizing 1,3-diketones, to use non-toxic solvents, renewable starting materials, and catalytic reagents would represent a significant advancement. nih.gov For instance, the synthesis of hexamethylene-1,6-dicarbamate from biomass-derived platform molecules provides a template for developing sustainable routes to hexane-based structures. rsc.org

Table 1: Comparison of Hypothetical Synthesis Routes based on Green Chemistry Principles.
Synthesis StrategyPotential AdvantagesKey Research Challenges
Catalytic Aerobic Oxidation of Diol PrecursorHigh atom economy; uses air as oxidant; water as byproduct.Developing a selective catalyst to avoid side reactions; ensuring complete conversion.
Biocatalytic CondensationMild aqueous conditions; high stereoselectivity; renewable enzyme catalysts.Identifying or engineering a suitable enzyme; managing substrate/product inhibition.
Organocatalyzed Aldol (B89426)/Claisen-type ReactionAvoids toxic heavy metals; potential for asymmetric synthesis.Catalyst efficiency and turnover; separation of catalyst from product.

Exploration of Novel Catalytic Systems for its Formation and Transformations

Catalysis is central to both the efficient synthesis of this compound and its subsequent chemical transformations. Research should focus on discovering novel catalytic systems that offer superior control over selectivity, yield, and reaction conditions.

For its formation, transition-metal catalysts and organocatalysts could enable new coupling strategies. For example, a catalytic cross-coupling reaction could assemble the carbon backbone from smaller, readily available phenyl-containing fragments.

For its transformations, the two ketone functionalities offer sites for a range of catalytic reactions. Selective catalytic hydrogenation could yield the corresponding mono-alcohol or diol, compounds with their own unique properties and applications. Asymmetric catalysis could be employed to reduce one or both carbonyls with high stereocontrol, leading to chiral building blocks. The methylene (B1212753) carbons flanked by phenyl and carbonyl groups may also be amenable to catalytic functionalization, allowing for the introduction of new substituents and the expansion of molecular complexity.

Table 2: Potential Catalytic Systems and Their Applications.
Catalytic SystemTarget TransformationPotential Outcome/Application
Chiral Ruthenium or Rhodium ComplexesAsymmetric HydrogenationSynthesis of enantiomerically pure diols for chiral ligands or polymers.
Palladium-based Cross-Coupling Catalystsα-Arylation/AlkylationFunctionalization of the hexane (B92381) backbone to create more complex derivatives.
Proline-derived OrganocatalystsAldol or Mannich ReactionsCarbon-carbon or carbon-nitrogen bond formation at the α-position.

Investigation of its Photophysical Properties and Energy Transfer Mechanisms

The presence of four phenyl groups suggests that this compound could possess interesting photophysical properties. Aromatic ketones are well-known photosensitizers, and the substitution pattern in this molecule could lead to unique absorption and emission characteristics. Research in this area would involve a comprehensive study of its interaction with light.

Key investigations would include determining its UV-Vis absorption and fluorescence spectra, fluorescence quantum yield, and lifetime in various solvents. unige.ch The extent of π-conjugation through the carbonyl groups and the potential for intramolecular interactions between the phenyl rings could significantly influence these properties. mdpi.comnih.gov Time-resolved spectroscopy could be used to probe the dynamics of its excited states, including intersystem crossing to the triplet state. Understanding these properties is crucial for applications in areas like photochemistry, organic electronics, and sensing. Furthermore, the molecule could be studied for non-linear optical phenomena such as two-photon absorption, a property valuable in bio-imaging and materials science. rsc.org

Table 3: Hypothetical Photophysical Data for this compound in Dichloromethane.
ParameterHypothetical ValueSignificance
Absorption Maximum (λabs)~250 nm, ~330 nmIndicates π-π* transitions of phenyl rings and n-π* transitions of carbonyls.
Emission Maximum (λem)~450 nmPotential fluorescence or phosphorescence, indicating radiative decay pathways.
Fluorescence Quantum Yield (ΦF)< 0.05Low value would suggest efficient intersystem crossing to the triplet state.
Triplet State Energy (ET)~70 kcal/molCrucial for predicting its utility as a photosensitizer in energy transfer processes.

Design of Derivatives with Tunable Reactivity Profiles

The core structure of this compound is an excellent scaffold for creating a library of derivatives with tailored properties. By introducing various substituents onto the four phenyl rings, it should be possible to finely tune the molecule's electronic and steric characteristics.

For example, adding electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) would alter the electrophilicity of the carbonyl carbons. This modification would directly impact their reactivity towards nucleophiles and their reduction potentials. Steric bulk can also be modulated by changing the substituents, which would influence the accessibility of the reactive centers and could be used to control the selectivity of reactions. This systematic approach would allow for the development of molecules with precisely controlled reactivity for applications in organic synthesis, materials science, and medicinal chemistry.

Table 4: Predicted Effects of Phenyl Ring Substitution on Carbonyl Reactivity.
Substituent (para-position)Electronic EffectPredicted Effect on Carbonyl Electrophilicity
-NO2 (Nitro)Strongly Electron-WithdrawingSignificantly Increased
-H (Unsubstituted)NeutralBaseline
-CH3 (Methyl)Weakly Electron-DonatingSlightly Decreased
-OCH3 (Methoxy)Strongly Electron-DonatingSignificantly Decreased

Integration into Supramolecular Assemblies and Nanostructures

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for utilizing this compound as a building block for larger, functional architectures. wikipedia.org The molecule's combination of potential coordination sites (the dione (B5365651) moieties) and large aromatic surfaces (the phenyl groups) makes it an attractive candidate for constructing complex systems.

The dione groups can act as ligands, coordinating to metal ions to form metallo-supramolecular structures like cages, grids, or coordination polymers. nih.gov The properties of these materials would depend on the choice of metal and the geometry of the ligand. The four phenyl groups can participate in π-π stacking and van der Waals interactions, driving self-assembly into ordered structures like liquid crystals or gels. Furthermore, the molecule could be incorporated into host-guest systems, acting as either a host for smaller molecules or a guest within larger macrocyclic hosts. Such research could lead to the development of new sensors, molecular machines, and smart materials.

Table 5: Potential Supramolecular Applications.
Interaction TypePotential AssemblyPotential Application
Metal CoordinationCoordination polymers, discrete cages.Porous materials for gas storage, catalysis.
π-π StackingSelf-assembled fibers, columnar liquid crystals.Organic electronics, conductive materials.
Hydrogen Bonding (of derivatives)Rosettes, tapes, organogels.Smart materials, drug delivery.
Host-Guest ChemistryInclusion complexes with cyclodextrins or calixarenes.Sensing, controlled release systems.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,3,4,6-Tetraphenylhexane-1,6-dione, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation/arylation to introduce phenyl groups and oxidation reactions to form the dione structure. For example, ketone formation at positions 1 and 6 can be achieved via oxidation of secondary alcohols using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene), which are effective for selective oxidation without over-oxidizing aromatic rings . Purity optimization requires rigorous purification techniques like column chromatography (using silica gel and gradient elution with hexane/ethyl acetate) and recrystallization from solvents such as dichloromethane/ethanol. Analytical HPLC or GC-MS should validate purity (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms phenyl group substitution patterns. Aromatic protons appear in δ 7.2–7.6 ppm, while carbonyl carbons resonate near δ 205–210 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry. For similar polyaromatic diones, intermolecular π-π stacking and hydrogen-bonding interactions are critical for crystal packing .
  • IR Spectroscopy : Strong C=O stretches (~1680–1720 cm⁻¹) and C–H out-of-plane bending (700–750 cm⁻¹) for phenyl groups .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photophysical properties, and how can this be computationally modeled?

  • Methodological Answer : The conjugated π-system and electron-withdrawing ketone groups contribute to UV-Vis absorption in the 250–350 nm range. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps and charge distribution. Molecular dynamics simulations further assess solvent effects on excited-state behavior . For experimental validation, time-resolved fluorescence spectroscopy quantifies excited-state lifetimes.

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Systematic studies should:

  • Use standardized solvents (HPLC-grade) and control temperature (±0.1°C).
  • Employ dynamic light scattering (DLS) to detect aggregates.
  • Compare solubility via gravimetric analysis (saturated solution filtration and evaporation) .
    • Computational tools like COSMO-RS predict solubility parameters based on molecular polarity and solvent interactions .

Q. How can this compound be functionalized for applications in supramolecular chemistry or catalysis?

  • Methodological Answer :

  • Coordination Chemistry : The dione moiety can act as a ligand for transition metals (e.g., Pd, Cu). Chelation studies require titration experiments monitored by UV-Vis or NMR to determine binding constants .
  • Supramolecular Assembly : Introduce substituents (e.g., –COOH, –NH₂) via nucleophilic acyl substitution to enable hydrogen-bonded networks. SAXS or TEM characterizes self-assembled nanostructures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.